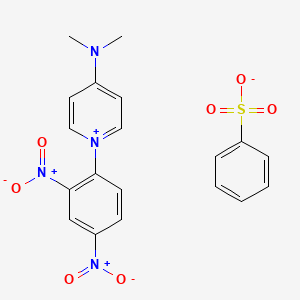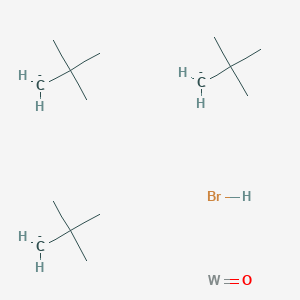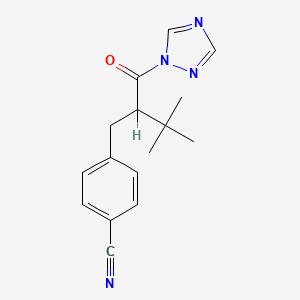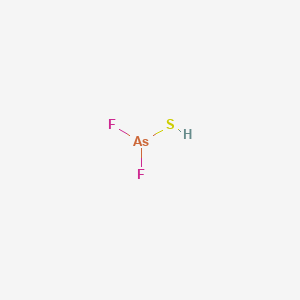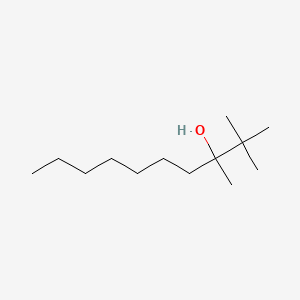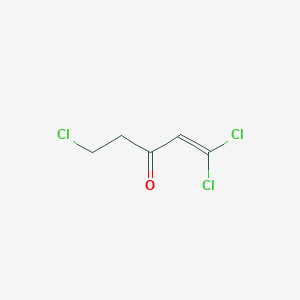
1,1,5-Trichloropent-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Trichloropent-1-EN-3-one is an organic compound with the molecular formula C₅H₅Cl₃O It is a chlorinated derivative of pentenone, characterized by the presence of three chlorine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5-Trichloropent-1-EN-3-one can be synthesized through the chlorination of pentenone derivatives. One common method involves the reaction of 1,1-dichloroethylene with 3-chloropropionyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to minimize the formation of by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trichloropent-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated pentenone derivatives.
Substitution: Various substituted pentenone compounds depending on the nucleophile used
Scientific Research Applications
1,1,5-Trichloropent-1-EN-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,1,5-Trichloropent-1-EN-3-one involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and protein function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chlorinated solvent with similar chemical properties but different applications.
1,1,2-Trichloroethane: Another chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1,5-Trichloropent-1-EN-3-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of three chlorine atoms and a double bond provides unique reactivity compared to other chlorinated compounds .
Properties
CAS No. |
111550-38-0 |
|---|---|
Molecular Formula |
C5H5Cl3O |
Molecular Weight |
187.45 g/mol |
IUPAC Name |
1,1,5-trichloropent-1-en-3-one |
InChI |
InChI=1S/C5H5Cl3O/c6-2-1-4(9)3-5(7)8/h3H,1-2H2 |
InChI Key |
KYFNQWPBNURADP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


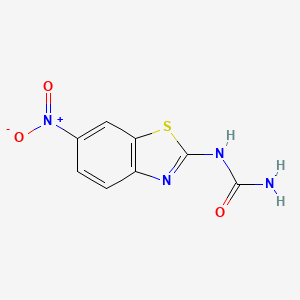
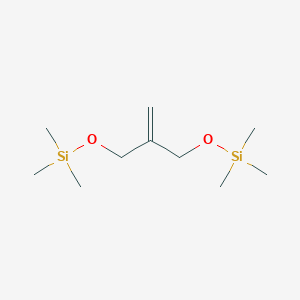

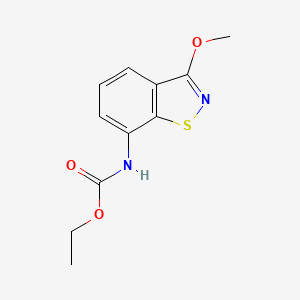
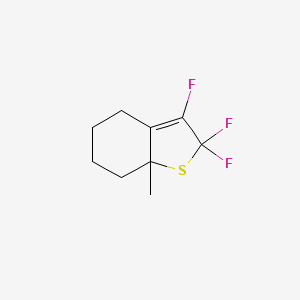
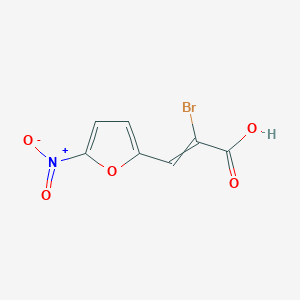
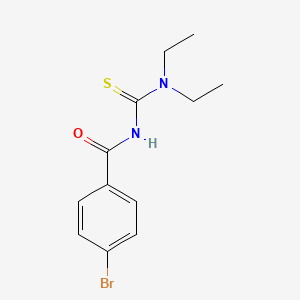

![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
